molecular formula C28H22N2O5S2 B12024541 Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-97-6

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12024541
CAS No.: 617696-97-6
M. Wt: 530.6 g/mol
InChI Key: LLHIQSRDJQZXOD-HZHRSRAPSA-N
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Description

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex polyheterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions (MCRs). These reactions are efficient, atom-economical, and selective, making them suitable for synthesizing complex polyheterocycles . One common synthetic route involves the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . The reaction is often carried out in toluene as the solvent, with ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s polyheterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of sulfur and nitrogen atoms in the thiazolo[3,2-a]pyrimidine core can facilitate interactions with metal ions and other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its highly functionalized structure, which includes multiple reactive sites and heteroatoms. This makes it a versatile compound for various chemical reactions and applications in scientific research. Its ability to undergo multicomponent reactions efficiently and its potential biological activities further distinguish it from other similar compounds.

Properties

CAS No.

617696-97-6

Molecular Formula

C28H22N2O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

benzyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22N2O5S2/c1-17-24(27(33)34-16-20-7-4-3-5-8-20)25(22-9-6-14-36-22)30-26(32)23(37-28(30)29-17)15-19-10-12-21(13-11-19)35-18(2)31/h3-15,25H,16H2,1-2H3/b23-15+

InChI Key

LLHIQSRDJQZXOD-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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